

# Application Notes and Protocols for CAY10781 in HUVEC Tube Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | CAY10781 |           |  |  |
| Cat. No.:            | B2710654 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely adopted in vitro model to study angiogenesis. This assay allows for the assessment of compounds that may promote or inhibit the formation of capillary-like structures. **CAY10781** is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4. The PGE2-EP4 signaling pathway has been implicated in promoting angiogenesis, making **CAY10781** a compound of interest for anti-angiogenic drug discovery.[1] [2][3] These application notes provide a detailed protocol for utilizing **CAY10781** in a HUVEC tube formation assay to evaluate its anti-angiogenic potential.

# **Mechanism of Action of CAY10781 in Angiogenesis**

Prostaglandin E2 (PGE2), a product of the cyclooxygenase (COX) pathway, plays a significant role in promoting angiogenesis.[4][5] PGE2 exerts its effects by binding to four subtypes of G-protein coupled receptors, designated EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is coupled to Gαs, and its activation leads to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[1][3] This signaling cascade can promote endothelial cell migration, proliferation, and tube formation.[1][6] The EP4



signaling pathway can also involve the activation of other pro-angiogenic pathways such as PI3K/Akt and ERK.

**CAY10781** acts as a selective antagonist of the EP4 receptor. By blocking the binding of PGE2 to EP4, **CAY10781** is hypothesized to inhibit the downstream signaling pathways that are crucial for angiogenesis. This inhibitory action is expected to result in a reduction of HUVEC tube formation, indicating its potential as an anti-angiogenic agent.

### **Data Presentation**

The following table summarizes representative quantitative data on the inhibition of HUVEC tube formation by an anti-angiogenic compound. While specific data for **CAY10781** is not yet published, the data presented for Celecoxib, a COX-2 inhibitor that acts upstream of PGE2, provides a relevant example of the expected dose-dependent inhibitory effects on key angiogenic parameters.

| Treatment Group            | Concentration (µM) | Total Tube Length<br>(% of Control) | Number of Branch<br>Points (% of<br>Control) |
|----------------------------|--------------------|-------------------------------------|----------------------------------------------|
| Vehicle Control<br>(DMSO)  | -                  | 100 ± 5.2                           | 100 ± 6.8                                    |
| CAY10781<br>(Hypothetical) | 1                  | 85 ± 4.5                            | 88 ± 5.1                                     |
| CAY10781<br>(Hypothetical) | 10                 | 55 ± 3.8                            | 60 ± 4.2                                     |
| CAY10781<br>(Hypothetical) | 50                 | 25 ± 2.1                            | 30 ± 3.5                                     |
| Celecoxib (Reference)      | 40                 | ~79                                 | -                                            |
| Celecoxib (Reference)      | 60                 | ~45                                 | -                                            |

Note: Data for **CAY10781** is hypothetical and for illustrative purposes. The reference data for Celecoxib is adapted from a study by Connolly et al. and shows a significant reduction in microvascular channel formation.[7]



# **Experimental Protocols Materials**

- Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, P2-P5)
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Matrigel® Basement Membrane Matrix, Growth Factor Reduced
- CAY10781 (to be dissolved in DMSO)
- Dimethyl sulfoxide (DMSO) as a vehicle control
- 96-well tissue culture plates
- Calcein AM (for fluorescence imaging)
- Inverted microscope with a camera
- Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

## **Protocol for HUVEC Tube Formation Assay**

- Preparation of Matrigel-coated Plates:
  - Thaw Matrigel on ice overnight at 4°C.
  - $\circ$  Using pre-chilled pipette tips, add 50  $\mu L$  of Matrigel to each well of a pre-chilled 96-well plate.
  - Ensure the entire surface of the well is evenly coated.
  - Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.



#### · HUVEC Cell Culture and Seeding:

- Culture HUVECs in EGM-2 medium until they reach 70-80% confluency.
- Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS.
- Centrifuge the cells and resuspend the pellet in EGM-2 medium with a reduced serum concentration (e.g., 2% FBS).
- Count the cells and adjust the concentration to 1 x 10<sup>5</sup> cells/mL.

#### Treatment with CAY10781:

- Prepare stock solutions of CAY10781 in DMSO.
- Prepare serial dilutions of CAY10781 in the reduced serum EGM-2 medium to achieve the desired final concentrations (e.g., 1, 10, 50 μM).
- Prepare a vehicle control with the same final concentration of DMSO as the highest CAY10781 concentration.
- $\circ$  Add 100  $\mu$ L of the HUVEC cell suspension (1 x 10^4 cells) to each well of the Matrigel-coated plate.
- $\circ$  Immediately add 100  $\mu L$  of the prepared **CAY10781** dilutions or vehicle control to the respective wells.

#### Incubation:

- Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-18 hours. The
  optimal incubation time should be determined empirically, but tube formation is typically
  observed within this timeframe.
- · Visualization and Quantification:
  - After incubation, carefully remove the culture medium.



- $\circ\,$  For fluorescent imaging, stain the cells with Calcein AM (2 µg/mL in PBS) for 30 minutes at 37°C.
- Wash the wells gently with PBS.
- Capture images of the tube network in each well using an inverted fluorescence microscope.
- Quantify the extent of tube formation using image analysis software. Key parameters to measure include:
  - Total tube length
  - Number of branch points
  - Number of loops

# Visualizations Signaling Pathway of CAY10781 in Angiogenesis Inhibition





Click to download full resolution via product page

Caption: CAY10781 inhibits angiogenesis by blocking the EP4 receptor.



# **Experimental Workflow for HUVEC Tube Formation Assay**



Click to download full resolution via product page

Caption: Workflow for the HUVEC tube formation assay with CAY10781.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ibidi.com [ibidi.com]
- 2. mdpi.com [mdpi.com]
- 3. PGE2 promotes angiogenesis through EP4 and PKA Cy pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [en.bio-protocol.org]
- 5. Growth inhibitory effects of celecoxib in human umbilical vein endothelial cells are mediated through G1 arrest via multiple signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms underlying the growth inhibitory effects of the cyclo-oxygenase-2 inhibitor celecoxib in human breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CAY10781 in HUVEC Tube Formation Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2710654#using-cay10781-in-huvec-tube-formation-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com